3-(Aminomethyl)oxetan-3-amine dihydrochloride
Overview
Description
“3-(Aminomethyl)oxetan-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1609345-94-9 . It has a molecular weight of 175.06 . The compound is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of oxetane derivatives has been a subject of numerous studies . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system does not adversely affect the reaction, and all adducts are obtained in moderate-to-good yields .
Molecular Structure Analysis
The InChI code for “3-(Aminomethyl)oxetan-3-amine dihydrochloride” is 1S/C4H10N2O.2ClH/c5-1-4(6)2-7-3-4;;/h1-3,5-6H2;2*1H
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-(Aminomethyl)oxetan-3-amine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 175.06 .
Scientific Research Applications
Pharmaceutical Intermediates
3-(Aminomethyl)oxetan-3-amine dihydrochloride: is a valuable intermediate in pharmaceutical synthesis. It’s used in the preparation of various pharmacologically active molecules due to its multifunctional structure, which allows for diverse chemical transformations .
β-Lactamase Inhibitors
This compound has been reported in literature as a precursor for the synthesis of β-lactamase inhibitors . These inhibitors are crucial in combating antibiotic resistance by protecting β-lactam antibiotics from degradation.
PI5P4K Inhibitors
The compound is instrumental in the development of inhibitors for phosphatidylinositol-5-phosphate 4-kinase (PI5P4K) . PI5P4Ks are involved in various cellular processes, and their inhibitors can be significant in researching cancer and other diseases.
PI3Kδ and PI3Kγ Inhibitors
It serves as a starting material for creating inhibitors targeting phosphoinositide 3-kinases δ (PI3Kδ) and γ (PI3Kγ) . These kinases are key players in immune signaling, and their inhibitors have potential therapeutic applications in immunological disorders.
Material Science
In material science, 3-(Aminomethyl)oxetan-3-amine dihydrochloride can be used to modify surfaces or create polymers with specific properties due to its ability to form stable bonds and introduce nitrogen into materials .
Chemical Synthesis
The compound is also used in broader chemical synthesis processes. Its reactive amine groups make it a versatile building block for constructing a wide range of chemical structures, which can be applied in various research fields .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 3-(Aminomethyl)oxetan-3-amine dihydrochloride are reported to be β-lactamase, phosphatidylinositol 5-phosphate 4-kinase (PI5P4K), phosphoinositide 3-kinase delta (PI3Kδ), and phosphoinositide 3-kinase gamma (PI3Kγ) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This could result in changes to the cellular processes controlled by these targets .
Biochemical Pathways
The compound affects the pathways controlled by its targets. For instance, inhibition of PI3Kδ and PI3Kγ can affect the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, cell survival, and angiogenesis .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. For instance, if it inhibits PI3Kδ and PI3Kγ, it could potentially suppress cell growth and proliferation .
properties
IUPAC Name |
3-(aminomethyl)oxetan-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-1-4(6)2-7-3-4;;/h1-3,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVLEUYAOATFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)oxetan-3-amine dihydrochloride |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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